![molecular formula C10H14FN3 B1488711 6-(3-Fluoropiperidin-1-yl)pyridin-3-amine CAS No. 2020153-82-4](/img/structure/B1488711.png)
6-(3-Fluoropiperidin-1-yl)pyridin-3-amine
Overview
Description
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H9N3/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,11H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Comprehensive Analysis of “6-(3-Fluoropiperidin-1-yl)pyridin-3-amine” Applications
Antibacterial Agents: The compound has been utilized in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . These derivatives have shown potential as antibacterial agents, particularly against Staphylococcus aureus . The synthetic route described offers a straightforward method to obtain these compounds with good yields, highlighting their practicality in antibacterial research .
Anticancer Research: Piperidine derivatives, including those related to 6-(3-Fluoropiperidin-1-yl)pyridin-3-amine, are being explored for their anticancer properties. The piperidine nucleus is a common feature in many pharmacologically active compounds and has shown promise in anticancer applications .
Antiviral Applications: The structural features of piperidine-based compounds are significant in the development of antiviral drugs. The versatility of the piperidine nucleus allows for the creation of various derivatives that can be tailored for specific antiviral activities .
Analgesic and Anti-inflammatory: Piperidine derivatives are known for their analgesic and anti-inflammatory properties. The modification of the piperidine structure, such as in 6-(3-Fluoropiperidin-1-yl)pyridin-3-amine, can lead to new compounds with enhanced analgesic and anti-inflammatory effects .
Neurological Disorders: Compounds with the piperidine nucleus, like 6-(3-Fluoropiperidin-1-yl)pyridin-3-amine, are being studied for their potential in treating neurological disorders. This includes research into treatments for Alzheimer’s disease and antipsychotic medications .
Drug Synthesis Building Blocks: The compound serves as a building block in the synthesis of various medicinal products. Its structural flexibility makes it a valuable reagent in the creation of a wide range of therapeutic agents .
Antioxidant Properties: Research into piperidine derivatives has indicated that they may possess antioxidant properties. This could be beneficial in the development of treatments for conditions caused by oxidative stress .
Antimicrobial and Antifungal Applications: The piperidine nucleus is also being investigated for its use in antimicrobial and antifungal agents. The ability to modify the piperidine ring system allows for the development of compounds that can combat a variety of microbial and fungal pathogens .
Safety And Hazards
properties
IUPAC Name |
6-(3-fluoropiperidin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-8-2-1-5-14(7-8)10-4-3-9(12)6-13-10/h3-4,6,8H,1-2,5,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEKEQFIPJBROO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoropiperidin-1-yl)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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